HEMATOXYLIN

Description

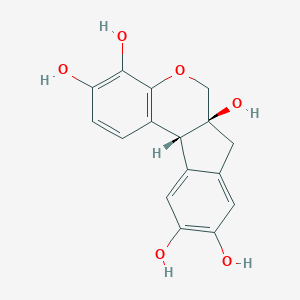

Structure

3D Structure

Properties

IUPAC Name |

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUVPPKBWHMQCE-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020678 | |

| Record name | Hematoxylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hematoxylin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in cold; soluble in hot (NTP, 1992) | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

517-28-2, 8005-33-2 | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hematoxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hematoxylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hematoxylin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Natural Black 1 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hematoxylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoxylin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Logwood (Haematoxylon campechianum) extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOXYLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKM8PY2Z55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEMATOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 248 °F (NTP, 1992) | |

| Record name | HEMATOXYLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20455 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Application of Hematoxylin

For researchers, scientists, and drug development professionals, a comprehensive understanding of the tools of the trade is paramount. Hematoxylin, a humble dye derived from the logwood tree, is the cornerstone of histological staining and a critical component in pathological diagnosis. This guide delves into the core chemistry of this compound, its transformation into the active staining agent, and the mechanisms by which it reveals the intricate architecture of the cell nucleus.

The Chemical Identity of this compound

This compound is a naturally occurring compound extracted from the heartwood of the logwood tree, Haematoxylum campechianum.[1][2][3] In its pure form, it is a colorless to yellowish crystalline solid that is not itself a dye.[1][3] Its utility as a biological stain is realized only upon oxidation.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₆[1][4][5] |

| Molecular Weight | 302.28 g/mol [4][5] |

| IUPAC Name | (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol[4] |

| CAS Number | 517-28-2[4] |

| PubChem CID | 442514[4] |

| Appearance | White to yellowish crystals that redden on exposure to light.[6] |

| Solubility | Slightly soluble in cold water and ether; soluble in hot water and hot alcohol.[2][6] |

Below is a diagrammatic representation of the chemical structure of this compound.

Oxidation: The Activation of this compound

For this compound to function as a stain, it must be oxidized to hematein .[3] This process, often referred to as "ripening," involves the removal of two hydrogen atoms, resulting in the formation of a quinoid ring structure which acts as a chromophore, the part of a molecule responsible for its color.[3][7]

The chemical properties of hematein are distinct from its precursor.

| Property | Value |

| Molecular Formula | C₁₆H₁₂O₆[8] |

| Molecular Weight | 300.27 g/mol [8] |

| IUPAC Name | 3,4,6a,10-tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one[8] |

| CAS Number | 475-25-2[8] |

The structure of hematein is illustrated below.

Experimental Protocols for Oxidation

The oxidation of this compound can be achieved through two primary methods:

-

Natural Oxidation: This traditional method involves exposing a solution of this compound to air and light over a period of several weeks to months.[3][9] While simple, it is a slow and less controlled process.

-

Chemical Oxidation: To expedite and standardize the process, a chemical oxidizing agent is added to the this compound solution.[2][9] This results in a rapid, almost instantaneous conversion to hematein.[9] Sodium iodate (NaIO₃) is the most commonly used oxidant today, having largely replaced the more toxic mercuric oxide.[2][3][7]

The general stoichiometry for chemical oxidation is the addition of approximately 0.2 grams of sodium iodate for every 1 gram of this compound.[2][7]

The workflow for the activation of this compound is depicted in the following diagram.

The Staining Mechanism: Formation of the Dye-Mordant Complex

Hematein itself has a poor affinity for tissue.[10] To become an effective stain, it requires a mordant , which is typically a polyvalent metal ion that acts as a bridge between the dye and the tissue.[3][7][10] In histological preparations, aluminum (Al³⁺) salts are the most common mordants used with this compound.[3][7]

The hematein and the aluminum ions combine to form a positively charged, colored coordination complex known as a hematein-Al³⁺ lake .[7][10][11] It is this cationic complex that is the active staining agent.

The staining of the cell nucleus is an electrostatic interaction. The phosphate groups of the DNA backbone are negatively charged.[7][10] The positively charged hematein-Al³⁺ lake is attracted to these anionic sites, binding to the DNA and imparting a characteristic blue to violet color to the nucleus.[7][10]

The logical relationship of the staining mechanism is visualized below.

Common this compound Staining Formulations

Several formulations of this compound stains have been developed over the years, each with specific characteristics and applications. The preparation of three common variants is detailed below.

Harris's this compound

Harris's this compound is a regressive stain, meaning the tissue is over-stained and then differentiated with a weak acid to remove excess dye.[1]

Table 1: Preparation of Harris's this compound

| Component | Quantity | Function |

| This compound | 5 g | Dye Precursor |

| Ethylene Glycol | 50 ml | Solvent |

| Distilled Water | 950 ml | Solvent |

| Potassium Aluminum Sulfate | 100 g | Mordant |

| Sodium Iodate | 370 mg | Oxidizing Agent |

| Glacial Acetic Acid | 4 ml | pH Control |

Protocol for Preparation:

-

Dissolve the this compound powder in ethylene glycol, gently heating if necessary.[4]

-

In a separate container, dissolve the potassium aluminum sulfate in heated distilled water.[4]

-

Combine the two solutions and bring the mixture to a boil.[4]

-

Remove from heat and slowly add the sodium iodate while stirring.[4]

-

Allow the solution to cool, then add the glacial acetic acid.[4]

-

The solution should be filtered before use.

Mayer's this compound

Mayer's this compound is a progressive stain, where staining intensity is controlled by the duration of immersion.[8][12] It is a gentler stain that rarely requires differentiation.

Table 2: Preparation of Mayer's this compound

| Component | Quantity | Function |

| This compound | 1 g | Dye |

| Distilled Water | 1000 ml | Solvent |

| Ammonium or Potassium Alum | 50 g | Mordant |

| Sodium Iodate | 0.2 g | Oxidizing Agent |

| Citric Acid | 1 g | Acidifier |

| Chloral Hydrate | 50 g | Stabilizer |

Protocol for Preparation:

-

Add and dissolve the this compound completely.[8]

-

Add the sodium iodate, citric acid, and chloral hydrate.[13]

-

Bring the solution to a boil and then allow it to cool.[8]

-

Filter if necessary before use.

Gill's this compound

Gill's this compound is a versatile progressive stain available in three strengths for different applications in histology and cytology.[5][6][9]

Table 3: Preparation of Gill's this compound (Single, Double, and Triple Strength)

| Component | Single Strength | Double Strength | Triple Strength | Function |

| This compound | 2 g | 4 g | 6 g | Dye |

| Distilled Water | 750 ml | 750 ml | 750 ml | Solvent |

| Ethylene Glycol | 250 ml | 250 ml | 250 ml | Solvent |

| Sodium Iodate | 0.2 g | 0.4 g | 0.6 g | Oxidizing Agent |

| Aluminum Sulfate | 20 g | 40 g | 80 g | Mordant |

| Glacial Acetic Acid | 20 ml | 20 ml | 20 ml | pH Control |

Protocol for Preparation:

-

Add and dissolve the this compound, followed by the sodium iodate.[6][9]

-

The solution can be used immediately and is stable for an extended period.[6]

Conclusion

This compound remains an indispensable tool in the life sciences. Its staining properties, predicated on a straightforward series of chemical transformations and electrostatic interactions, provide invaluable morphological detail of the cell nucleus. A thorough understanding of its chemical structure, the necessity of oxidation to hematein, and the critical role of the mordant in forming the dye-lake complex is essential for the consistent and accurate application of this foundational histological technique. The protocols provided for Harris's, Mayer's, and Gill's formulations offer a basis for the standardized preparation of these vital reagents in the research and diagnostic laboratory.

References

- 1. stainsfile.com [stainsfile.com]

- 2. stainsfile.com [stainsfile.com]

- 3. pathnsitu.com [pathnsitu.com]

- 4. biognost.com [biognost.com]

- 5. Gill #3 this compound | Azer Scientific [azerscientific.com]

- 6. stainsfile.com [stainsfile.com]

- 7. An Intro to this compound: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 8. Mayer's this compound Protocol - IHC WORLD [ihcworld.com]

- 9. Gill's this compound Protocol - IHC WORLD [ihcworld.com]

- 10. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]

- 11. stainsfile.com [stainsfile.com]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. Mayer's Hemalum Preparation and Recipe | AAT Bioquest [aatbio.com]

The Heartwood of Discovery: An In-depth Technical Guide to the Origin and Extraction of Hematoxylin from Logwood Trees

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin, extraction, and chemical properties of hematoxylin, a cornerstone biological stain derived from the heartwood of the logwood tree, Haematoxylum campechianum. This document details the historical context, botanical origins, and in-depth extraction and purification protocols, presenting quantitative data and experimental methodologies for a scientific audience.

Introduction: From Ancient Dye to Modern Science

This compound, a natural dye, has a rich history that predates its ubiquitous use in histology laboratories. Its story begins with the Mayan and Aztec civilizations of Mesoamerica, who utilized extracts from the "bloodwood" tree for textile dyeing and medicinal purposes.[1][2] The tree, Haematoxylum campechianum, is native to the Campeche region of Mexico, Belize, and Guatemala.[1] Spanish explorers introduced logwood to Europe in the 16th century, where it became a highly prized and economically significant commodity for producing black, blue, and purple dyes for textiles.[1][3]

It was not until the mid-19th century that the scientific potential of this compound was realized. In 1863, the German anatomist Heinrich Wilhelm Gottfried von Waldeyer-Hartz first reported the use of a logwood extract to stain biological tissues for microscopic examination.[4] However, it was the subsequent introduction of a mordant—a substance that forms a coordination complex with the dye to enhance its binding to tissue—by Friedrich Böhmer in 1865 that revolutionized its application and laid the foundation for modern this compound staining protocols.[4]

Today, this compound, in its oxidized form hematein and complexed with a metallic mordant, remains an indispensable tool in histology and pathology for the routine examination of tissue sections. Its ability to impart a deep blue-purple color to cell nuclei provides essential morphological detail for diagnosis and research.

The Chemistry of this compound and its Transformation to Hematein

This compound (C₁₆H₁₄O₆) itself is a colorless to pale yellow-brown crystalline compound and is not an effective stain.[3][5] To become a potent dye, it must undergo oxidation to form hematein (C₁₆H₁₂O₆), a reddish-brown crystalline substance.[5] This conversion, known as "ripening," is a critical step in the preparation of all this compound-based staining solutions.

The key chemical transformation involves the oxidation of a hydroxyl group on the heterocyclic ring of this compound to a ketone group, creating a quinoid structure in hematein. This structural change is responsible for the chromophoric (color-bearing) properties of the molecule.

Oxidation (Ripening) of this compound

There are two primary methods for the oxidation of this compound to hematein:

-

Natural Oxidation: This traditional method involves exposing a this compound solution to atmospheric oxygen and sunlight over a period of several weeks to months.[5] While this process is slow, it is believed by some to produce a more stable and long-lasting staining solution.

-

Chemical Oxidation: To expedite the ripening process, chemical oxidizing agents are widely used in modern stain preparations. Sodium iodate (NaIO₃) is the most common oxidant, though potassium permanganate and mercuric oxide (now largely obsolete due to toxicity) have also been used.[5] The amount of oxidant can be controlled to achieve partial or complete oxidation, which affects the staining characteristics and shelf-life of the solution. Typically, 0.1 to 0.2 grams of sodium iodate are used per gram of this compound for controlled oxidation.[5]

The Role of Mordants in this compound Staining

Hematein is an anionic dye and has a low affinity for tissue components. To function as a biological stain, it must be complexed with a metallic mordant. The mordant, typically a divalent or trivalent metal salt, forms a coordination complex with hematein, creating a positively charged "lake."[6] This cationic dye-mordant complex then binds electrostatically to anionic (basophilic) tissue components, most notably the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus.[7]

Commonly used mordants include:

-

Aluminum salts: Aluminum potassium sulfate (potash alum) or aluminum ammonium sulfate are used in "hemalum" stains like Harris, Mayer, and Gill's hematoxylins, which produce a blue-purple nuclear stain.

-

Iron salts: Ferric chloride or ferric ammonium sulfate are used in Weigert's this compound, which produces a black nuclear stain that is highly resistant to acidic counterstains.

-

Tungsten salts: Phosphotungstic acid is used in Mallory's PTAH stain to demonstrate muscle striations and other connective tissues.

The choice of mordant and the pH of the staining solution are critical factors that determine the final color and specificity of the stain.

Extraction and Purification of this compound from Haematoxylum campechianum

This compound is concentrated in the heartwood of the logwood tree, with reported yields ranging from negligible to as high as 10% of the wood's weight.[8] The extraction process aims to isolate this compound from the wood matrix.

Industrial Extraction Methods

Two primary industrial methods for this compound extraction have been described:[3][9]

-

The 'French Process': This method involves boiling logwood chips in water at atmospheric pressure to create an aqueous extract.[3][9] The resulting liquor is then concentrated by evaporation.

-

The 'American Process': This process utilizes steam under pressure (15-30 psi) to extract the this compound from the wood chips.[9]

Following extraction, the crude extract can be sold as a liquid concentrate or dried to a powder. Further purification can be achieved through solvent extraction (e.g., with ether) or recrystallization.[1][3]

Laboratory-Scale Extraction and Purification Protocol

The following protocol provides a general procedure for the extraction and purification of this compound from logwood chips on a laboratory scale.

Materials and Equipment:

-

Logwood (Haematoxylum campechianum) heartwood chips, finely milled

-

Distilled water

-

Ethanol (95% or absolute)

-

Urea (optional, for purification)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

-

pH meter

Experimental Protocol:

Part A: Aqueous Extraction of Crude this compound

-

Preparation: Weigh 100 g of finely milled logwood heartwood chips and place them in a 2 L round-bottom flask.

-

Extraction: Add 1 L of distilled water to the flask to create a 1:10 wood-to-solvent ratio.

-

Reflux: Assemble a reflux apparatus with the flask, a condenser, and a heating mantle. Heat the mixture to boiling and maintain a gentle reflux for 3-4 hours with continuous stirring.

-

Filtration: Allow the mixture to cool slightly, then filter the hot solution through a Büchner funnel to separate the wood pulp from the aqueous extract.

-

Repeat Extraction (Optional): For improved yield, the wood pulp can be returned to the flask and the extraction process repeated with a fresh portion of distilled water.

-

Concentration: Combine the aqueous extracts and concentrate the solution to approximately 200 mL using a rotary evaporator. The resulting dark, viscous liquid is the crude this compound extract.

Part B: Purification by Recrystallization (Urea Method)

This method is adapted from a patented process for purifying logwood extract.[1]

-

Dissolution: In a 1 L beaker, dissolve 80 g of urea in 200 mL of distilled water to create an approximately 38% urea solution.

-

Precipitation: To the crude this compound extract (approximately 200 mL), add the urea solution and stir until the extract is fully dissolved.

-

Crystallization: Cover the beaker and allow the solution to stand at room temperature for 24-48 hours. Fine, needle-like crystals of this compound will form.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold distilled water to remove the mother liquor containing impurities.

-

Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

Quantitative Data on this compound Extraction

The yield of this compound can vary significantly depending on the source of the logwood and the extraction parameters. The following table summarizes available quantitative data.

| Parameter | Value/Range | Extraction Method | Source |

| This compound Content in Logwood | 0 - 10% (w/w) | General | [8] |

| Optimized Extraction Temperature | 77°C | Water Extraction | [10] |

| Optimized Extraction Time | 43 minutes | Water Extraction | [10] |

| Optimized Wood Concentration | 0.1 g/mL | Water Extraction | [10] |

| Yield of Purified this compound Crystals | 77 parts from 400 parts of crude extract | Urea Precipitation | [1] |

Preparation of a Standard this compound Staining Solution: Harris this compound

Numerous formulations for this compound staining solutions exist. Harris this compound is a widely used regressive stain, meaning it initially overstains the tissue, followed by a differentiation step to remove excess dye.

Reagents:

-

This compound powder: 5.0 g

-

Absolute ethanol: 50 mL

-

Ammonium or potassium alum (aluminum ammonium sulfate or aluminum potassium sulfate): 100 g

-

Distilled water: 1000 mL

-

Sodium iodate (NaIO₃): 2.5 g (Note: Historically, mercuric oxide was used but is now avoided due to toxicity)

-

Glacial acetic acid: 40 mL

Protocol:

-

Dissolve this compound: Dissolve 5.0 g of this compound in 50 mL of absolute ethanol.

-

Dissolve Alum: In a separate large beaker (e.g., 2 L), dissolve 100 g of alum in 1000 mL of distilled water with the aid of heat.

-

Combine and Boil: Remove the alum solution from the heat and immediately add the alcoholic this compound solution. Bring the mixture to a rapid boil.

-

Oxidation: Remove the solution from the heat and add 2.5 g of sodium iodate. Stir until the solution turns a dark purple color.

-

Cooling: Cool the solution rapidly in an ice bath.

-

Acidification: Once cool, add 40 mL of glacial acetic acid.

-

Storage: The solution is ready for use once cooled. It should be stored in a tightly capped, dark bottle. Filter before each use.

Visualizations

This compound Extraction Workflow

Caption: Workflow for the extraction and purification of this compound.

Chemical Transformation of this compound to Hematein

Caption: Oxidation of this compound to the chromophore hematein.

Conclusion

This compound, derived from the logwood tree, remains a fundamental tool in the life sciences due to its specific and robust staining of nuclear chromatin. Understanding its origins, the chemistry of its transformation into the active dye hematein, and the principles of its extraction and purification are essential for researchers and professionals who rely on this venerable stain. The methodologies outlined in this guide provide a technical foundation for the preparation and application of this compound, ensuring its continued and effective use in scientific discovery and diagnostics.

References

- 1. US2333050A - Separating this compound from logwood extract - Google Patents [patents.google.com]

- 2. This compound: Mesoamerica's Gift to Histopathology. Palo de Campeche (Logwood Tree), Pirates' Most Desired Treasure, and Irreplaceable Tissue Stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haematoxylin - Wikipedia [en.wikipedia.org]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. An Intro to this compound: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. biognost.com [biognost.com]

- 8. stainsfile.com [stainsfile.com]

- 9. hps.wisc.edu [hps.wisc.edu]

- 10. researchgate.net [researchgate.net]

The Indispensable Role of Mordants in Hematoxylin Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hematoxylin, a natural dye derived from the heartwood of the Haematoxylum campechianum tree, is a cornerstone of histological staining. However, this compound in its pure form has little to no affinity for tissue components. Its utility as a powerful nuclear stain is entirely dependent on the presence of a mordant, a substance that acts as a chemical bridge between the dye and the tissue. This technical guide delves into the critical role of mordants in this compound staining protocols, providing an in-depth understanding of their mechanism of action, the various types employed, and their impact on staining outcomes.

The Core Principle: Formation of the Dye-Mordant Complex

This compound itself is not the active staining agent. It must first be oxidized to hematein, a process often referred to as "ripening." This can be achieved naturally through exposure to air and light over several weeks or rapidly using chemical oxidizing agents like sodium iodate or mercuric oxide.[1][2] Hematein, however, is an anionic dye with poor affinity for tissue.[3]

This is where the mordant becomes essential. Mordants are typically polyvalent metal cations, such as aluminum (Al³⁺), iron (Fe³⁺), tungsten (W³⁺), or chromium (Cr³⁺).[1][4] These metal ions form a coordination complex with hematein, creating a positively charged molecule known as a "dye lake."[3][5] This newly formed cationic complex can then bind to anionic (negatively charged) tissue components, most notably the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus.[3][4] This electrostatic attraction results in the characteristic blue to black staining of nuclear chromatin.

The following diagram illustrates the fundamental principle of mordant action in this compound staining.

References

- 1. Evaluation of a New Mordant Based Haematoxylin Dye (Haematoxylin X) for Use in Clinical Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staining by this compound and eosin | PPTX [slideshare.net]

- 3. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]

- 4. An Intro to this compound: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 5. medicopublication.com [medicopublication.com]

The Genesis of a Histological Stalwart: A Technical Guide to the Historical Development of Hematoxylin and Eosin Staining

For Researchers, Scientists, and Drug Development Professionals

In the landscape of histological staining, the combination of hematoxylin and eosin (H&E) reigns supreme, providing a foundational view of tissue architecture that underpins much of modern biological and pathological research. This in-depth technical guide delves into the historical evolution of this indispensable technique, tracing its origins from textile dyes to a cornerstone of the laboratory. We will explore the key scientific milestones, the chemical principles that govern its efficacy, and the experimental protocols that have evolved over nearly 150 years.

From Logwood to Laboratory: The Emergence of a Nuclear Stain

The story of H&E staining begins not in a laboratory, but in the heartwood of the logwood tree, Haematoxylum campechianum, native to Mexico and Central America.[1] For centuries, an extract from this "blood wood tree" was prized for its ability to produce deep purple and black dyes for textiles.[1][2] Spanish conquistadors first recorded its use by indigenous peoples in the early 1500s.[1]

It wasn't until the mid-19th century that scientists began to explore the potential of this natural dye for microscopic investigation. The first documented use of this compound as a histological stain is credited to the German anatomist Heinrich Wilhelm Gottfried von Waldeyer-Hartz in 1863.[1][3] He used a simple aqueous decoction of "Campeche wood" to stain neuronal axons, noting its ability to distinguish cellular nuclei.[1] However, his results were limited due to the lack of a crucial component: a mordant.

A breakthrough came in 1865 when the German general practitioner Friedrich Böhmer introduced the use of a mordant—a substance that forms a coordination complex with the dye, enabling it to bind strongly to tissue components.[1][3] Böhmer combined this compound with alum (an aluminum salt), which significantly intensified and stabilized the nuclear staining, producing well-preserved stained tissue samples.[1] This innovation laid the groundwork for the robust and reliable this compound staining methods used today.

The Dawn of a Counterstain: The Rise of Eosin

The development of a suitable counterstain to complement the nuclear detail provided by this compound was the next pivotal step. In 1874, the German chemist Heinrich Caro, working at the chemical company BASF, synthesized a vibrant red dye by the bromination of fluorescein.[2] He named it eosin, derived from "Eos," the Greek goddess of the dawn.[1]

Just two years later, in 1876, Ernst Fischer was the first to describe the use of eosin as a histological stain.[1] He highlighted its ease of use and its ability to clearly differentiate tissue types, particularly muscle and axonal tissues.[1]

A Foundational Partnership: The First Combination of this compound and Eosin

The landmark moment in the history of histological staining arrived in 1877 when the chemist Nicolaus Wissozky first reported the combined use of this compound and eosin.[1][2] Inspired by Fischer's work with eosin, Wissozky created a single staining solution containing both dyes.[1] This dual-staining method allowed for the simultaneous visualization of the cell's nucleus in purple and the cytoplasm and extracellular matrix in shades of pink and red.[1] Wissozky presciently noted that this technique promised "widespread application in the future."[1]

Key Milestones in the Development of H&E Staining

The following table summarizes the pivotal moments and key figures in the historical development of this compound and eosin staining.

| Year | Key Figure(s) | Contribution | Significance |

| 1863 | Heinrich Wilhelm Gottfried von Waldeyer-Hartz | First documented use of this compound as a histological stain.[1][3] | Demonstrated the potential of this compound for nuclear staining, though with limited success. |

| 1865 | Friedrich Böhmer | Introduced the use of an alum mordant with this compound.[1][3] | Dramatically improved the intensity, stability, and selectivity of nuclear staining, making this compound a viable histological tool. |

| 1874 | Heinrich Caro | Synthesized eosin from fluorescein.[2] | Provided a vibrant and effective counterstain that would complement this compound. |

| 1876 | Ernst Fischer | First described the use of eosin as a histological stain.[1] | Established eosin as a valuable tool for visualizing cytoplasmic and extracellular components. |

| 1877 | Nicolaus Wissozky | First to combine this compound and eosin for dual staining.[1][2] | Created the foundational H&E staining technique, enabling the simultaneous and differential visualization of nuclear and cytoplasmic structures. |

The Chemical Core of H&E Staining

The enduring success of H&E staining lies in its elegant exploitation of the differential chemistry of cellular components.

This compound Staining: An Affinity for the Acidic

This compound itself is not the active staining agent. It must first be oxidized to hematein .[4][5] This "ripening" process can occur naturally through exposure to air and light or be accelerated chemically, most commonly with sodium iodate.[3][4]

The positively charged hematein-mordant complex (often referred to as a "lake") is then able to bind to negatively charged, or basophilic , cellular components.[6][7] The primary targets for this binding are the phosphate groups of nucleic acids (DNA and RNA) within the cell nucleus and ribosomes in the cytoplasm.[8][9] This interaction results in the characteristic blue to purple staining of these structures.

Eosin Staining: A Preference for the Basic

Eosin, specifically Eosin Y in most modern formulations, is an acidic dye that carries a net negative charge.[10][11] It is therefore attracted to positively charged, or acidophilic (also called eosinophilic), components within the cell and extracellular matrix.[6][7] These include proteins in the cytoplasm, collagen, and muscle fibers, which are stained in varying shades of pink and red.[6][12]

The following table details the chemical properties of the core components of H&E staining.

| Component | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| This compound | C₁₆H₁₄O₆ | 302.28 | Natural product from Haematoxylum campechianum; not a dye itself.[3][5] |

| Hematein | C₁₆H₁₂O₆ | 300.26 | Oxidized form of this compound; the active dye component.[4][5] |

| Eosin Y | C₂₀H₆Br₄Na₂O₅ | 691.85 | Synthetic, acidic, fluorescent red dye; the most common form of eosin used.[10][11][12] |

| Alum (Potassium Aluminum Sulfate) | KAl(SO₄)₂·12H₂O | 474.39 | Most common mordant; facilitates the binding of hematein to tissue.[13] |

Visualizing the Staining Mechanism

The following diagram illustrates the fundamental chemical interactions that underpin H&E staining.

Caption: Chemical Principle of H&E Staining.

Experimental Protocols: From Historical to Modern

While it is challenging to find the exact, detailed protocols from the 19th-century publications, we can infer their basic steps. These early methods would have been simpler than modern protocols, often involving crude extracts and less standardized reagents.

A generalized modern H&E staining protocol for paraffin-embedded tissue sections is provided below. It is important to note that specific timings and reagent concentrations can vary between laboratories and depending on tissue type and desired staining intensity.

Generalized Modern H&E Staining Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin wax.

-

Rehydrate the tissue sections by passing them through a graded series of alcohol (e.g., 100%, 95%, 70%) to water.

-

-

This compound Staining:

-

Immerse slides in a this compound solution (e.g., Harris, Mayer's) for a specified time (typically 3-10 minutes).

-

Rinse gently in running tap water.

-

-

Differentiation:

-

Briefly dip slides in a weak acid solution (e.g., 0.5-1% acid alcohol) to remove excess this compound and improve contrast. This step is crucial for regressive staining methods.

-

Rinse in tap water.

-

-

Bluing:

-

Immerse slides in a weakly alkaline solution (e.g., Scott's tap water substitute, dilute ammonia water) to convert the this compound from red to a crisp blue/purple.

-

Rinse thoroughly in tap water.

-

-

Eosin Staining:

-

Immerse slides in an eosin Y solution for 1-3 minutes.

-

Briefly rinse in tap water to remove excess eosin.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the stained sections through a graded series of alcohol.

-

Clear the slides in xylene.

-

Apply a coverslip using a permanent mounting medium.

-

The following workflow diagram illustrates the major steps in a typical modern H&E staining procedure.

References

- 1. hekint.org [hekint.org]

- 2. Atom Scientific Ltd | News | Stains In Focus: The History of H&E Staining [atomscientific.com]

- 3. Haematoxylin - Wikipedia [en.wikipedia.org]

- 4. An Intro to this compound: Staining Protocol, Hematein Formation [leicabiosystems.com]

- 5. stainsfile.com [stainsfile.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. microbenotes.com [microbenotes.com]

- 8. laboratorytests.org [laboratorytests.org]

- 9. biognost.com [biognost.com]

- 10. stainsfile.com [stainsfile.com]

- 11. macsenlab.com [macsenlab.com]

- 12. Eosin Y - Sciencemadness Wiki [sciencemadness.org]

- 13. testbook.com [testbook.com]

Navigating the Staining Maze: A Technical Guide to Hematoxylin Solution Safety

For Researchers, Scientists, and Drug Development Professionals

Hematoxylin, a cornerstone of histological staining, is a powerful tool in the life sciences. Its ability to vividly color cell nuclei provides invaluable insights into tissue morphology and pathology. However, the solutions that deliver this vibrant stain are not without their hazards. A thorough understanding of the associated risks and the implementation of robust safety protocols are paramount to ensuring a safe and productive research environment. This in-depth technical guide provides comprehensive safety precautions for handling this compound solutions, tailored for the discerning scientific professional.

Section 1: Hazard Identification and Classification

This compound solutions are chemical mixtures, and their hazards are a composite of their individual components. While pure this compound is a solid, it is almost always used in a solution containing a mordant (typically a metal salt like aluminum sulfate), a solvent (such as water, ethanol, or ethylene glycol), and often an acid (like acetic acid) and an oxidizing agent.

The primary hazards associated with this compound solutions include:

-

Eye Irritation: Many formulations are classified as causing serious eye irritation or even serious eye damage.[1][2][3]

-

Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[1][3]

-

Toxicity: Some components, if ingested or inhaled, can be harmful or toxic.[4][5] Certain formulations may cause damage to organs through prolonged or repeated exposure, particularly the kidneys.[6]

-

Flammability: Solutions containing a high concentration of ethanol or other flammable solvents present a fire hazard.[7][8]

-

Environmental Hazards: Some formulations are harmful to aquatic life with long-lasting effects.[4]

Section 2: Quantitative Toxicological and Exposure Data

Precise quantitative data for this compound itself is limited. However, data for common components of this compound solutions are well-documented.

Table 1: Toxicological Data for this compound

| Substance | CAS Number | LD50 Oral (Rat) | LD50 Oral (Mouse) | Dermal/Inhalation Toxicity |

| This compound | 517-28-2 | > 2000 mg/kg[2] | 505 mg/kg[9] | No data available |

Table 2: Occupational Exposure Limits for Common Components in this compound Solutions

| Component | CAS Number | OSHA PEL (TWA) | ACGIH TLV (TWA) | ACGIH STEL | NIOSH REL (TWA) |

| Acetic Acid | 64-19-7 | 10 ppm[6] | 10 ppm[10] | 15 ppm[10] | 10 ppm |

| Ethanol | 64-17-5 | 1000 ppm | 1000 ppm[11] | - | 1000 ppm |

| Ethylene Glycol | 107-21-1 | - | - | 100 mg/m³ (Aerosol only)[6] | - |

| Aluminum Sulfate | 10043-01-3 | - | 2 mg/m³ (as Al)[1] | - | 2 mg/m³ (as Al) |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Section 3: Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against the hazards of this compound solutions. The minimum required PPE should always be worn, with additional protection used based on a risk assessment of the specific procedure.[12]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[13] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when pouring large volumes.[12][13]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[12] It is crucial to check the glove manufacturer's compatibility chart for the specific chemicals being used. Gloves should be inspected before each use and changed immediately if contaminated or damaged.

-

Body Protection: A lab coat is essential to protect the skin and clothing from splashes.[13][14] For tasks with a higher risk of significant splashes, a chemically resistant apron should be worn over the lab coat.

-

Footwear: Closed-toe shoes that completely cover the feet are mandatory in any laboratory setting.[14]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Figure 1. PPE Selection Workflow for Handling this compound Solutions.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for minimizing exposure and preventing accidents.

Handling

-

Ventilation: Always handle this compound solutions in a well-ventilated area. A chemical fume hood is recommended, especially when working with volatile solutions or when heating is involved.[1]

-

Avoid Inhalation and Contact: Avoid breathing vapors or mists and prevent contact with skin and eyes.[5][9]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling this compound solutions, before breaks, and at the end of the workday.[8] Do not eat, drink, or smoke in areas where this compound solutions are used.[4]

-

Transport: When transporting this compound solutions, use a secondary container to prevent spills.

Storage

-

Containers: Keep containers tightly closed when not in use.[9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][9]

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][5]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

Section 5: Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate the consequences of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Spill Response Protocol

A clear and practiced spill response plan is essential. The following protocol outlines the steps for managing a this compound solution spill.

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate (if necessary): For large or highly volatile spills, evacuate the area.

-

Assess the Spill: Determine the nature and extent of the spill. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[15][16]

-

Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including chemical splash goggles, a lab coat, and double nitrile gloves. A face shield and apron may be necessary for larger spills.[15]

-

Contain the Spill: Use absorbent materials like spill pads or sand to contain the spill and prevent it from spreading.[17]

-

Absorb the Spill: Cover the spill with an absorbent material. For powdered spills, wet the powder first to prevent it from becoming airborne.[15]

-

Clean the Area: Once the spill is absorbed, carefully collect the contaminated material using a scoop or forceps and place it in a labeled, sealed container for hazardous waste.[15] Clean the spill area with a detergent and water solution.[17]

-

Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.[15]

-

Report the Incident: Report the spill to your supervisor and EHS department as required by your institution's policies.[16]

The following diagram provides a decision-making framework for responding to a this compound solution spill.

Figure 2. Decision Tree for this compound Solution Spill Response.

Section 6: Waste Disposal

Proper disposal of this compound waste is crucial to protect the environment and comply with regulations.

-

Characterization: All waste containing this compound must be treated as hazardous chemical waste.[14]

-

Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's EHS department.[13]

-

Collection: Collect this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical components of the solution.

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not pour this compound solutions down the drain unless it is explicitly permitted by local regulations and your institution's policies for very dilute solutions.[18]

By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly reduce the risks associated with handling this compound solutions, ensuring a safer environment for all personnel and fostering a culture of safety in your research endeavors.

References

- 1. biosb.com [biosb.com]

- 2. fishersci.nl [fishersci.nl]

- 3. sycos.co.kr [sycos.co.kr]

- 4. biosb.com [biosb.com]

- 5. assaygenie.com [assaygenie.com]

- 6. cancerdiagnostics.com [cancerdiagnostics.com]

- 7. agilent.com [agilent.com]

- 8. carlroth.com [carlroth.com]

- 9. rowleybio.com [rowleybio.com]

- 10. cellidx.com [cellidx.com]

- 11. azerscientific.com [azerscientific.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. unsw.edu.au [unsw.edu.au]

- 14. fishersci.com [fishersci.com]

- 15. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 16. depts.ttu.edu [depts.ttu.edu]

- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 18. epfl.ch [epfl.ch]

Methodological & Application

Revolutionizing Histopathology: A Guide to Automated H&E Staining Protocols and Instrumentation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of automated Hematoxylin and Eosin (H&E) staining, a cornerstone technique in histology for visualizing tissue morphology. Automation in H&E staining has become integral to modern research and drug development, offering significant advantages in reproducibility, throughput, and safety. These application notes detail the principles of automated H&E staining, compare leading instrumentation, provide a detailed experimental protocol, and offer guidance on troubleshooting common issues.

Introduction to Automated H&E Staining

This compound and Eosin staining is the most widely used stain in histology and histopathology. This compound, a basic dye, stains acidic structures, such as the cell nucleus, a purplish-blue.[1] Eosin, an acidic dye, stains basic structures, like the cytoplasm and extracellular matrix, in varying shades of pink and red.[1][2] This differential staining provides a detailed view of tissue architecture and cellular composition, which is fundamental for both routine diagnostics and in-depth research.

The transition from manual to automated H&E staining has addressed many of the challenges associated with the manual process, such as variability in staining intensity and the time-consuming nature of the procedure.[3][4] Automated systems offer precise control over each step of the staining process, from deparaffinization and hydration to staining, dehydration, and coverslipping, ensuring consistent and high-quality results.[5][6][7]

Comparison of Automated H&E Staining Instrumentation

The selection of an automated stainer is a critical decision for any laboratory, impacting workflow efficiency, throughput, and result consistency. Below is a comparison of several leading automated H&E staining instruments.

| Feature | Leica HistoCore SPECTRA ST | Sakura Tissue-Tek Prisma® Plus | Roche VENTANA HE 600 | Agilent Dako CoverStainer | Thermo Scientific Varistain Gemini ES |

| Throughput | Up to 330 slides/hour[8][9][10] | Up to 530 slides/hour[11] | Up to 200 slides/hour[12][13] | Up to 240 slides/hour[2][14] | Up to 100 slides at once[15] |

| Slide Capacity | Continuous loading, max 150 slides in input/output drawers[8][16] | Continuous loading[17] | 200 slides (10 trays)[12] | Continuous loading, up to 240 slides/hour[2][6] | 20-slide baskets, multiple baskets can be loaded[15] |

| Reagent Stations | 36 cuvette stations[8][10] | 31 to 51 reservoirs[11] | 9 ready-to-use reagents[12][18] | 36 reagent stations[5][6] | 26 reagent stations[15] |

| Dimensions (W x D x H) | 135.4 x 78.5 x 58.5 cm[8] | 125 x 71 x 63 cm[11] | 145 x 88 x 202 cm[12] | 150 x 67.2 x 128 cm[6][14] | 72 x 71 x 88 cm[15] |

| Weight | 185 kg (empty)[8] | 150 kg[11] | ~621 kg[12] | 175 kg[2][6] | 80 kg[15] |

| Key Features | Dual robotic arms for simultaneous H&E and special stains; RFID reagent management.[1][9] | Intelligent scheduler for running multiple protocols; barcode scanning for reagent tracking.[11] | Fully automated from baking to coverslipping; individual slide staining to prevent cross-contamination.[7][18] | Integrated baking, dewaxing, staining, and coverslipping; validated ready-to-use reagents.[5][14] | Open system allowing for user-defined reagents; can manage multiple protocols without affecting throughput.[15] |

Experimental Protocol: Automated H&E Staining

This protocol provides a general workflow for automated H&E staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Timings and reagent formulations may be optimized based on the specific instrument, tissue type, and desired staining intensity.

Materials:

-

Automated H&E Stainer

-

FFPE tissue sections on glass slides

-

Xylene or a xylene substitute

-

Graded alcohols (100%, 95%, 80%)

-

Distilled or deionized water

-

This compound stain (e.g., Mayer's or Gill's)

-

Differentiating solution (e.g., 0.5% acid alcohol)

-

Bluing reagent (e.g., Scott's tap water substitute or 1X PBS)

-

Eosin stain (e.g., Eosin Y with Phloxine B)

-

Mounting medium

-

Coverslips

Procedure:

-

Slide Preparation: Ensure FFPE tissue sections are properly mounted on slides and have been dried in an oven.

-

Loading the Instrument: Load the slides into the appropriate racks and place them in the instrument's input station. Ensure all reagent reservoirs are filled with the correct solutions and that waste containers are empty.

-

Program Selection: Select the appropriate pre-programmed H&E staining protocol on the instrument's interface.[19]

-

Automated Staining Cycle: The instrument will automatically perform the following steps:

-

Deparaffinization: Slides are immersed in xylene (or a substitute) to remove the paraffin wax. This is typically done in a series of two to three baths.

-

Rehydration: The slides are passed through a series of graded alcohols (e.g., 100%, 95%, 80%) to rehydrate the tissue, followed by a water rinse.

-

This compound Staining: The rehydrated sections are immersed in the this compound solution to stain the cell nuclei.

-

Washing: Slides are rinsed with water to remove excess this compound.

-

Differentiation: A brief immersion in a weak acid solution (differentiator) removes non-specific background staining.

-

Bluing: The slides are treated with a bluing agent to change the color of the this compound from reddish to a crisp blue-purple.

-

Washing: A water rinse is performed after bluing.

-

Eosin Staining: The sections are counterstained with eosin, which stains the cytoplasm and connective tissues.

-

Dehydration: The stained slides are passed through a series of graded alcohols (e.g., 95%, 100%) to remove water.

-

Clearing: The slides are immersed in xylene (or a substitute) to make the tissue transparent.

-

Coverslipping: A mounting medium and a coverslip are automatically applied to the slides.

-

-

Unloading: Once the cycle is complete, the stained and coverslipped slides can be removed from the instrument's output station.

-

Quality Control: A quality control slide should be included with each run to monitor the staining quality.[19]

Visualizing the Workflow and Troubleshooting Logic

To better understand the automated H&E staining process and how to address potential issues, the following diagrams have been created using the DOT language.

Caption: Automated H&E Staining Workflow.

Caption: H&E Staining Troubleshooting Flowchart.

Troubleshooting Common Automated H&E Staining Issues

Consistent, high-quality H&E staining is crucial for accurate interpretation. The following table outlines common problems encountered in automated H&E staining, their potential causes, and recommended solutions.

| Problem | Potential Causes | Recommended Solutions |

| Pale Nuclear Staining | - Insufficient time in this compound.[20]- this compound is old, oxidized, or depleted.[21]- Over-differentiation in acid alcohol.[20]- Inadequate bluing. | - Increase this compound incubation time.- Replace with fresh this compound solution.- Decrease the time in the differentiating solution.- Ensure bluing reagent is fresh and incubation time is sufficient. |

| Overstained Nuclei | - Excessive time in this compound.[20]- this compound is too concentrated.[20]- Insufficient differentiation. | - Decrease this compound incubation time.- Dilute the this compound or use a less concentrated formula.- Increase the time in the differentiating solution. |

| Red or Reddish-Brown Nuclei | - Incomplete bluing.[22] | - Ensure the bluing step is adequate and the reagent is effective. Check the pH of the bluing solution. |

| Pale Cytoplasmic Staining (Eosin) | - Eosin is old or depleted.[16]- Insufficient time in eosin.- Over-differentiation in subsequent alcohol washes.[23]- pH of eosin is incorrect (should be between 4.5 and 5.0).[16] | - Replace with fresh eosin solution.- Increase eosin incubation time.- Reduce the time in the initial dehydration alcohols after eosin.- Adjust the pH of the eosin with acetic acid. |

| Overstained Cytoplasm (Eosin) | - Excessive time in eosin.- Inadequate dehydration/differentiation after eosin. | - Decrease eosin incubation time.- Increase the time in the dehydrating alcohols following the eosin stain. |

| Uneven Staining | - Incomplete deparaffinization.[20]- Reagent levels are too low in the instrument.- Inadequate fixation of the tissue. | - Ensure xylene (or substitute) is fresh and incubation time is sufficient.- Check and replenish all reagent reservoirs.- Optimize tissue fixation protocols. |

| Blue-Black Precipitate on Sections | - this compound has oxidized and formed a precipitate.[22] | - Filter the this compound solution daily before use.- Keep this compound containers tightly capped. |

| White Spots on the Section | - Incomplete removal of paraffin wax.[22] | - Ensure deparaffinization steps are adequate and xylene is not saturated with wax. |

| Milky or Hazy Slides | - Water contamination in clearing agent (xylene).[22] | - Replace dehydrating alcohols and xylene to ensure they are anhydrous. |

Quality Control and Maintenance

A robust quality control (QC) program is essential for maintaining the consistency and reliability of automated H&E staining.

-

Control Slides: A control slide, with a known tissue type that demonstrates a wide range of cellular and extracellular components, should be run with each staining batch.[19] This allows for the monitoring of stain quality and consistency over time.

-

Reagent Management: Adhere to the manufacturer's recommendations for reagent replacement schedules.[23] Many modern stainers have reagent management systems that track usage and alert users when a change is needed. Regularly rotate or replace alcohols and clearing agents to prevent water contamination.

-

Instrument Maintenance: Follow the manufacturer's guidelines for daily, weekly, and monthly maintenance. This includes cleaning reagent vessels and the instrument surfaces to prevent residue buildup and potential for microbial growth.[23]

-

Documentation: Maintain a detailed log of all staining runs, reagent changes, maintenance procedures, and any troubleshooting performed. This documentation is crucial for regulatory compliance and for identifying trends in staining performance.

By implementing standardized protocols, utilizing the advanced features of modern automated stainers, and adhering to a strict quality control regimen, research and drug development laboratories can ensure the production of high-quality, reproducible H&E stained slides, forming a solid foundation for accurate and reliable histopathological analysis.

References

- 1. HistoCore SPECTRA ST | Automated H&E Slide Stainer [leicabiosystems.com]

- 2. mmjbiosystems.com [mmjbiosystems.com]

- 3. Government Scientific Source [govsci.com]

- 4. flabslis.com [flabslis.com]

- 5. agilent.com [agilent.com]

- 6. mmjbiosystems.com [mmjbiosystems.com]

- 7. diagnostics.roche.com [diagnostics.roche.com]

- 8. dmimedicalusa.com [dmimedicalusa.com]

- 9. dotmed.com [dotmed.com]

- 10. triolab.no [triolab.no]

- 11. H&E Tissue Stainer | Tissue-Tek Prisma Plus | Sakura Finetek USA [sakuraus.com]

- 12. diagnostics.roche.com [diagnostics.roche.com]

- 13. diagnostics.roche.com [diagnostics.roche.com]

- 14. agilent.com [agilent.com]

- 15. dotmed.com [dotmed.com]

- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 17. avantorsciences.com [avantorsciences.com]

- 18. manuals.plus [manuals.plus]

- 19. This compound and Eosin (H&E) Staining for Human Pancreas [protocols.io]

- 20. ethosbiosciences.com [ethosbiosciences.com]

- 21. documents.cap.org [documents.cap.org]

- 22. H&E Staining Troubleshooting - Creative Bioarray [histobiolab.com]

- 23. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

Preparation of Hematoxylin Staining Solutions from Powder: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematoxylin and Eosin (H&E) staining is a cornerstone of histology and histopathology, providing fundamental insights into tissue morphology and cellular composition.[1][2] this compound, a natural dye extracted from the heartwood of the logwood tree (Haematoxylum campechianum), is responsible for staining cell nuclei a purplish-blue.[3][4] However, this compound itself is not a direct stain. It must first be oxidized to hematein, a process known as "ripening," and then combined with a metal salt, or "mordant," to form a positively charged complex that can bind to the negatively charged nucleic acids in the cell nucleus.[4][5][6] This document provides detailed protocols for the preparation of various commonly used this compound staining solutions from powder, including Harris, Mayer, Gill, and Weigert formulations.

Principles of this compound Staining

The staining mechanism of this compound is an ionic bonding process.[6] The key steps involve:

-

Oxidation (Ripening): this compound is oxidized to hematein. This can be achieved naturally through exposure to air and light over several months or rapidly using chemical oxidizing agents like sodium iodate or mercuric oxide (though the latter is now less recommended due to toxicity).[7][8][9]

-

Mordanting: Hematein is complexed with a mordant, typically a metal salt such as aluminum potassium sulfate (alum) or ferric chloride.[5][10] This mordant acts as a bridge, linking the dye to the tissue components.[4]

-

Staining: The positively charged hematein-mordant complex binds to the negatively charged phosphate groups of the DNA in the cell nucleus, resulting in a blue to purple coloration.[5][6]

The specificity and intensity of the nuclear stain are influenced by factors such as the type and concentration of the mordant, the pH of the solution, and the staining time.[3][11]

Types of this compound Staining Solutions

Different formulations of this compound have been developed for various applications in histology and cytology. The choice of this compound depends on the tissue type, the desired staining characteristics (progressive vs. regressive), and the specific components to be visualized.

-

Harris this compound: A widely used regressive stain, meaning it intentionally overstains the tissue, and then excess stain is removed with a differentiating solution (acid alcohol).[9][12] It provides strong, clear nuclear staining.

-

Mayer's this compound: A progressive stain, which means the staining intensity is controlled by the duration of staining, and a differentiation step is often not required.[13][14] It is known for producing clean, sharp nuclear staining with minimal background.

-

Gill's this compound: A versatile progressive stain available in single, double, and triple strengths, making it suitable for both cytology and histology.[15][16][17] It is a stable solution with a long shelf life.

-

Weigert's this compound: An iron-based this compound that is highly resistant to acidic counterstains, making it ideal for use in techniques like the Masson's trichrome stain.[18][19][20] It provides sharp, black nuclear staining.

Quantitative Data for this compound Formulations

The following tables summarize the components required for the preparation of various this compound staining solutions.

Table 1: Harris this compound Formulation

| Component | Quantity | Function |

| This compound Powder | 5 g | Dye |

| Absolute Ethanol | 50 mL | Solvent |

| Ammonium or Potassium Alum | 100 g | Mordant |

| Distilled Water | 1000 mL | Solvent |

| Mercuric Oxide (Red) | 2.5 g | Oxidant |

| Glacial Acetic Acid (Optional) | 40 mL | Acidifier |

| Alternative Oxidant: | ||

| Sodium Iodate | 0.5 g | Oxidant |

Note: The use of mercuric oxide is discouraged due to its toxicity. Sodium iodate is a safer and effective alternative.[9]

Table 2: Mayer's this compound Formulation

| Component | Quantity | Function |

| This compound Powder | 1 g | Dye |

| Distilled Water | 1000 mL | Solvent |

| Ammonium or Potassium Alum | 50 g | Mordant |

| Sodium Iodate | 0.2 g | Oxidant |

| Citric Acid | 1 g | Acidifier |

| Chloral Hydrate | 50 g | Stabilizer |

Table 3: Gill's this compound Formulations

| Component | Gill I (Single) | Gill II (Double) | Gill III (Triple) | Function |

| This compound (Anhydrous) | 2 g | 4 g | 6 g | Dye |

| Distilled Water | 750 mL | 750 mL | 750 mL | Solvent |

| Ethylene Glycol | 250 mL | 250 mL | 250 mL | Solvent/Stabilizer |

| Aluminum Sulfate | 17.6 g | 40 g | 80 g | Mordant |

| Sodium Iodate | 0.2 g | 0.4 g | 0.6 g | Oxidant |

| Glacial Acetic Acid | 20 mL | 20 mL | 20 mL | Acidifier |

Table 4: Weigert's Iron this compound Formulation

| Solution | Component | Quantity | Function |

| Solution A | This compound Powder | 1 g | Dye |

| 95% Ethanol | 100 mL | Solvent | |

| Solution B | 30% Ferric Chloride (Aqueous) | 4 mL | Mordant/Oxidant |

| Distilled Water | 95 mL | Solvent | |

| Concentrated Hydrochloric Acid | 1 mL | Acidifier |

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemicals. Work in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Preparation of Harris this compound

-

Dissolve 5 g of this compound powder in 50 mL of absolute ethanol.

-

In a separate large flask, dissolve 100 g of ammonium or potassium alum in 1000 mL of distilled water. Gentle heating may be required to fully dissolve the alum.

-

Combine the this compound solution and the alum solution.

-

Bring the mixture to a boil as quickly as possible and then remove it from the heat.

-

CAUTION: Under a fume hood, slowly and carefully add 2.5 g of mercuric oxide (or 0.5 g of sodium iodate). The solution will darken and may foam.[9]

-

Immediately cool the solution by plunging the flask into a sink of cold water.

-

Once cooled, add 40 mL of glacial acetic acid. This step is optional but improves the precision of nuclear staining.[9]

-

The solution is ready for use once it has cooled to room temperature.

-

Filter the solution before each use.

Protocol 2: Preparation of Mayer's this compound

-

In a suitable container, dissolve 50 g of ammonium or potassium alum in 800 mL of distilled water. A magnetic stirrer can aid in dissolution.[21]

-

Add 1 g of this compound powder to the alum solution and mix until dissolved.

-